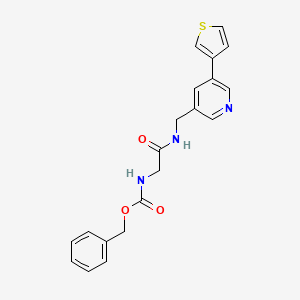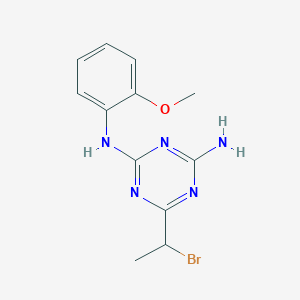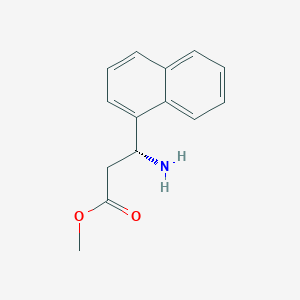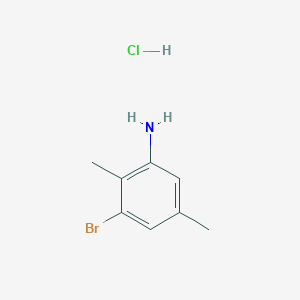
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate, also known as BOC-ONC, is a chemical compound that has been widely used in scientific research. It is a carbamate-based reagent that is used in the synthesis of peptides and other organic compounds. In recent years, there has been a growing interest in the use of BOC-ONC due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate works by reacting with the amino group of the peptide chain, forming a stable carbamate linkage. This protects the amino group from further reactions, allowing the peptide chain to be extended or modified as required. The carbamate linkage can be easily removed using a mild acid, such as trifluoroacetic acid, which cleaves the bond and regenerates the free amino group.
Biochemical and Physiological Effects
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate itself does not have any significant biochemical or physiological effects. However, it can be used to synthesize peptides and other organic compounds that may have therapeutic or pharmacological effects. For example, Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate has been used to synthesize peptide-based drugs that target specific receptors or enzymes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate is its versatility and ease of use in peptide synthesis. It is a relatively stable compound that can be stored for long periods without significant degradation. However, Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate does have some limitations, including its sensitivity to moisture and its relatively low reactivity compared to other peptide reagents.
Zukünftige Richtungen
There are numerous potential future directions for the use of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate in scientific research. One area of interest is the development of new peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate may also find new applications in the synthesis of other organic compounds, such as natural products and polymers. Finally, there is ongoing research into the development of new and improved peptide synthesis reagents that may offer advantages over Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate in certain applications.
Synthesemethoden
The synthesis of Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate involves the reaction between 2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethylamine and benzyl chloroformate. The reaction is typically carried out in anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate has found numerous applications in scientific research, particularly in the fields of biochemistry, pharmacology, and organic chemistry. It is commonly used as a reagent in peptide synthesis, where it is used to protect the amino group of the peptide chain. Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate is also used in the synthesis of other organic compounds, including small molecules and natural products.
Eigenschaften
IUPAC Name |
benzyl N-[2-oxo-2-[(5-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(12-23-20(25)26-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-27-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYRBBSOKVHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)
![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)
![1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2909700.png)


![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2909704.png)
![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)
